Cas no 912761-62-7 (N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide)

N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide is a synthetic compound with significant applications in organic synthesis. It serves as a versatile intermediate for the preparation of various pharmaceuticals and agrochemicals. The compound exhibits high purity and stability, making it ideal for research and development purposes. Its unique structure and properties provide opportunities for the development of novel therapeutic agents with potential applications in multiple therapeutic areas.
N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide structure
912761-62-7 structure
Product Name:N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide
CAS No:912761-62-7
MF:C13H20N4O
MW:248.324102401733
MDL:MFCD08061068
CID:93210
PubChem ID:24208866
Update Time:2025-11-01

N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-N-methyl-2-(1-piperazinyl)nicotinamide
    • N-ETHYL-N-METHYL-2-(1-PIPERAZINO)NICOTINAMIDE
    • N-ethyl-N-methyl-2-piperazin-1-ylpyridine-3-carboxamide
    • N-Ethyl-N-methyl-2-(piperazin-1-yl)nicotinamide
    • N-Ethyl-N-methyl-2-(1-piperazinyl)-3-pyridinecarboxamide (ACI)
    • DTXSID70639922
    • AKOS015838594
    • J-523572
    • 912761-62-7
    • N-Ethyl-N-Methyl-2-Piperazin-1-Yl-Nicotinamide
    • N-ETHYL-N-METHYL-2-PIPERAZIN-1-YLNICOTINAMIDE
    • CS-0132416
    • N-Ethyl-N-methyl-2-(piperazin-1-yl)pyridine-3-carboxamide
    • N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide
    • MDL: MFCD08061068
    • Inchi: 1S/C13H20N4O/c1-3-16(2)13(18)11-5-4-6-15-12(11)17-9-7-14-8-10-17/h4-6,14H,3,7-10H2,1-2H3
    • InChI Key: CMDQZBUDRBVXNM-UHFFFAOYSA-N
    • SMILES: O=C(N(CC)C)C1C(N2CCNCC2)=NC=CC=1

Computed Properties

  • Exact Mass: 248.16400
  • Monoisotopic Mass: 248.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 48.5Ų

Experimental Properties

  • Color/Form: powder
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 452.8±40.0 °C at 760 mmHg
  • Flash Point: 227.7±27.3 °C
  • Refractive Index: 1.549
  • PSA: 48.47000
  • LogP: 0.97690
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide Security Information

N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide Pricemore >>

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N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide Related Literature

Additional information on N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide

Introduction to N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide (CAS No. 912761-62-7)

N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide, a compound with the chemical identifier CAS No. 912761-62-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of piperazine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates nicotinamide, a derivative of vitamin B3, with a piperazine moiety, which is known for its role in modulating various biological pathways.

The synthesis and characterization of N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide have been areas of intense research due to its promising pharmacological properties. The compound exhibits a unique combination of structural features that make it an attractive candidate for further development in drug discovery. Specifically, the presence of the piperazine ring enhances its solubility and bioavailability, while the nicotinamide component contributes to its interaction with biological targets.

Recent studies have highlighted the potential of piperazine derivatives in addressing various neurological and inflammatory disorders. The N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide molecule has shown particular promise in preclinical trials for its ability to modulate neurotransmitter systems. This has been attributed to its interaction with receptors such as the serotonin and dopamine systems, which are crucial for regulating mood, cognition, and pain perception.

In addition to its neurological applications, N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide has also been investigated for its potential in treating inflammatory conditions. The compound has demonstrated anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that this molecule could be a valuable asset in developing novel anti-inflammatory therapies.

The pharmacokinetic profile of N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide is another critical aspect that has been extensively studied. Research indicates that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. These characteristics make it suitable for once-daily dosing regimens, which would enhance patient compliance and convenience.

Furthermore, the structural flexibility of the molecule allows for further chemical modifications to optimize its pharmacological properties. This has led to the development of several analogs that exhibit enhanced potency and selectivity. Such modifications are crucial in drug development as they can significantly improve the therapeutic index of a compound.

The safety profile of N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide has been evaluated through comprehensive toxicological studies. These studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs.

The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery and optimization of novel compounds like N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide. These approaches have enabled researchers to rapidly identify promising candidates for further development and to predict their biological activity with high accuracy.

In conclusion, N-Ethyl-N-methyl-2-piperazin-1-yl-nicotinamide represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising pharmacological properties. Its potential applications in treating neurological and inflammatory disorders make it a valuable candidate for further clinical development. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in the next generation of therapeutic agents.

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